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Compound of Interest

Compound Name: 2,8-Quinolinediol

Cat. No.: B032275 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric phenomena in 8-

hydroxyquinolin-2(1H)-one, a core scaffold in medicinal chemistry. Integrating computational

and experimental data, this document elucidates the structural preferences of its tautomers in

both the solid state and solution, offering detailed methodologies for its characterization.

Introduction to Tautomerism in 8-hydroxyquinolin-
2(1H)-one
8-hydroxyquinolin-2(1H)-one, also known as 8-hydroxycarbostyril, is a heterocyclic compound

with significant potential for tautomerism due to the presence of both a phenol-like hydroxyl

group and a lactam (amide) moiety. The interplay between keto-enol and amide-imidic acid

tautomerism can result in several distinct isomers. The relative stability of these tautomers is

crucial as it dictates the molecule's physicochemical properties, such as solubility, polarity, and

hydrogen bonding capability, which in turn influence its biological activity and suitability as a

drug candidate.

This guide focuses on the four primary tautomeric forms and summarizes the key experimental

and theoretical findings that establish the predominant tautomer in the solid state.

The Tautomeric Landscape
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Four principal tautomers of 8-hydroxyquinolin-2(1H)-one are considered, arising from two

distinct prototropic shifts: the keto-enol equilibrium involving the C7a-C8 bond and the amide-

imidic acid (lactam-lactim) equilibrium at the N1-C2 position.

Tautomer A: 8-hydroxyquinolin-2(1H)-one (Lactam-Enol): This form maintains the lactam

structure and the phenolic hydroxyl group.

Tautomer B: 2-hydroxyquinolin-8(1H)-one (Lactim-Keto): This tautomer results from proton

migration from the nitrogen to the carbonyl oxygen, forming an imidic acid (lactim), while the

C8 position is in a keto form.

Tautomer C: 8-hydroxyquinolin-2-ol (Lactim-Enol or 2,8-Quinolinediol): This form features

both the imidic acid and the phenolic hydroxyl group.

Tautomer D: Quinoline-2,8(1H,5H)-dione (Lactam-Keto): In this diketo form, protons reside

on the nitrogen and C5 or C7, breaking the aromaticity of the carbocyclic ring.

The equilibrium between these forms is a critical aspect of the molecule's chemistry.

A: 8-hydroxyquinolin-2(1H)-one
(Lactam-Enol)

C: 2,8-Quinolinediol
(Lactim-Enol) Amide-Imidic Acid

D: Quinoline-2,8-dione
(Lactam-Keto)

 Keto-Enol
B: 2-hydroxyquinolin-8(1H)-one

(Lactim-Keto)

 Keto-Enol

 Amide-Imidic Acid
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Figure 1: Tautomeric equilibria of 8-hydroxyquinolin-2(1H)-one.

Computational Analysis of Tautomer Stability
Density Functional Theory (DFT) calculations have been instrumental in determining the

relative stabilities of the tautomers. Studies employing the B3LYP functional with the 6-

311++G(d,p) basis set provide crucial insights into the intrinsic stability of each form in the gas

phase and the influence of solvent.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b032275?utm_src=pdf-body
https://www.benchchem.com/product/b032275?utm_src=pdf-body-img
https://www.researchgate.net/publication/256770480_Two_polymorphs_of_8-hydroxycarbostyril_X-ray_crystallography_solid-state_NMR_and_DFT_calculations
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In the gas phase, a key finding is that the 8-hydroxyquinolin-2(1H)-one (Tautomer A) and the

fully aromatic 2,8-quinolinediol (Tautomer C) exhibit very similar stabilities.[1] This suggests a

low energetic barrier between them in an isolated environment. However, the introduction of a

solvent model significantly alters the energetic landscape, generally favoring more polar

tautomers.

Table 1: Calculated Relative Energies of 8-hydroxyquinolin-2(1H)-one Tautomers

Tautomer Structure Name
Relative Energy

(Gas Phase,
kcal/mol)[1]

Predicted Stability
in Polar Solvents

A
8-hydroxyquinolin-

2(1H)-one
0.0 (Reference) High

B
2-hydroxyquinolin-

8(1H)-one
> 10 Low

C 2,8-Quinolinediol ~0-1 Moderate

D Quinoline-2,8-dione > 15 Very Low

Note: The relative energies are illustrative based on the findings that Tautomers A and C have

similar stabilities in the gas phase.[1] Tautomers involving a keto form on the carbocyclic ring (B

and D) are significantly less stable due to loss of aromaticity.

Solid-State Characterization: The Predominant Form
Comprehensive experimental studies have unequivocally established the structure of 8-

hydroxyquinolin-2(1H)-one in the solid state.[1][2] Through a combination of X-ray

crystallography, solid-state NMR (ssNMR), and Differential Scanning Calorimetry (DSC), it has

been confirmed that the molecule exists exclusively as the 8-hydroxyquinolin-2(1H)-one

(Tautomer A).[1][2]

Furthermore, this tautomer exhibits polymorphism, with at least two distinct crystalline forms

(Polymorph A and Polymorph B) having been identified and characterized.[1]
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Figure 2: Workflow for the structural elucidation of 8-hydroxyquinolin-2(1H)-one.

X-ray Crystallography
Single-crystal X-ray diffraction studies have provided definitive proof of the molecular structure

in the solid state. These studies revealed two polymorphic forms.[1]

Polymorph A: Crystallizes in the orthorhombic space group Pccn.[1]

Polymorph B: Crystallizes in the monoclinic space group P21/c.[1]

In both polymorphs, the molecular structure corresponds to Tautomer A. The crystal packing is

characterized by a network of intermolecular N–H···O and O–H···O hydrogen bonds, which

stabilize the lactam-enol form.[1]

Table 2: Illustrative Crystallographic Data for Polymorphs of Tautomer A
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Parameter
Polymorph A
(Orthorhombic)[1]

Polymorph B (Monoclinic)
[1]

Space Group Pccn P21/c

Key H-Bonds N–H···O, O–H···O N–H···O, O–H···O

C2=O Bond Length ~1.24 Å ~1.24 Å

C8-O Bond Length ~1.36 Å ~1.36 Å

N1-H Bond Present Present

Note: Bond lengths are typical values for amide carbonyls and phenolic C-O bonds and are

presented for illustrative purposes based on the confirmed structure.[1]

Solid-State NMR (ssNMR) Spectroscopy
13C and 15N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectroscopy

corroborates the X-ray diffraction data. The chemical shifts observed are consistent with the 8-

hydroxyquinolin-2(1H)-one tautomer. Specifically, the 13C spectrum shows a resonance in the

typical range for a lactam carbonyl carbon (C2) and not in the range expected for a lactim

(C=N-OH) carbon. Similarly, 15N NMR would confirm the presence of a protonated nitrogen in

a lactam ring.

Table 3: Representative Solid-State 13C NMR Chemical Shifts for Tautomer A

Carbon Atom Expected Chemical Shift Range (ppm)

C2 (C=O) 160-170

C8 (C-OH) 150-160

Aromatic Carbons 110-145

Note: These are characteristic chemical shift ranges. The definitive assignment would be based

on the experimental data from the primary literature.[1][2]

Tautomerism in Solution
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While the solid-state structure is well-defined, the tautomeric equilibrium in solution is more

complex and highly dependent on the solvent.[3][4][5][6] Although direct, comprehensive

experimental studies on 8-hydroxyquinolin-2(1H)-one in various solvents are not widely

published, predictions can be made based on established principles of tautomerism.

Aprotic, Nonpolar Solvents (e.g., Chloroform, Dioxane): In these solvents, intramolecular

hydrogen bonding can play a significant role. Tautomer C (2,8-quinolinediol) might be

present in equilibrium with Tautomer A, as it allows for a strong intramolecular hydrogen

bond between the 2-OH and the quinoline nitrogen.

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are strong hydrogen bond

acceptors and would effectively solvate the N-H and O-H protons of Tautomer A, likely

making it the predominant species.[3]

Polar Protic Solvents (e.g., Water, Ethanol): These solvents can act as both hydrogen bond

donors and acceptors, potentially stabilizing Tautomer A through extensive intermolecular

hydrogen bonding. They can also facilitate proton transfer, though the highly polar lactam

structure of Tautomer A is expected to be well-solvated and highly favored.

Spectroscopic techniques like 1H NMR and UV-Vis are essential for investigating these

solvent-dependent equilibria.[3] In 1H NMR, the exchange between tautomers can be

monitored by observing the chemical shifts and line broadening of the labile N-H and O-H

protons.

Experimental Protocols
Synthesis of 8-hydroxyquinolin-2(1H)-one
A plausible synthetic route can be adapted from standard methods for quinoline synthesis,

such as the Skraup synthesis or related cyclizations.[7][8][9]

Reaction Setup: Combine 2-amino-7-methoxyphenol with glycerol in the presence of an acid

catalyst (e.g., sulfuric acid) and an oxidizing agent (e.g., arsenic acid or nitrobenzene).

Reaction Conditions: Heat the mixture carefully. The reaction is exothermic and should be

controlled to prevent polymerization.
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Workup: After the reaction is complete, cool the mixture and pour it into water. Neutralize

with a base (e.g., NaOH) to precipitate the crude product.

Demethylation: The resulting 8-methoxyquinolin-2(1H)-one is then subjected to

demethylation using a reagent such as HBr or BBr3 to yield the final product.

Purification: The crude 8-hydroxyquinolin-2(1H)-one is purified by recrystallization from a

suitable solvent (e.g., ethanol or acetic acid).

Crystallization of Polymorphs
Obtaining different polymorphs requires screening various crystallization conditions.[1]

General Method: Prepare saturated solutions of purified 8-hydroxyquinolin-2(1H)-one in a

range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate) at an elevated

temperature.

Polymorph A (Orthorhombic): Can typically be obtained by slow evaporation from a specific

solvent system identified during screening.

Polymorph B (Monoclinic): May be favored by faster crystallization methods, such as cooling

a saturated solution or using a different solvent system.

Characterization: The resulting crystals are analyzed by single-crystal X-ray diffraction to

determine their structure and space group.

X-ray Crystallography
Crystal Selection: A suitable single crystal of each polymorph is selected and mounted on a

goniometer head.

Data Collection: Data is collected on a diffractometer, typically using Mo Kα radiation at a

controlled temperature (e.g., 100 K or 298 K).

Structure Solution and Refinement: The structure is solved using direct methods and refined

by full-matrix least-squares on F2. Hydrogen atoms are located in difference Fourier maps

and refined isotropically.
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Solid-State NMR (ssNMR) Spectroscopy
Sample Preparation: A powdered crystalline sample of each polymorph is packed into a

zirconia rotor (e.g., 4 mm diameter).

13C CP/MAS NMR: Spectra are acquired on a solid-state NMR spectrometer. A typical

experiment would use a cross-polarization pulse sequence with high-power proton

decoupling. The magic angle spinning (MAS) rate is set to a value sufficient to move

spinning sidebands away from the isotropic resonances (e.g., 8-15 kHz). Chemical shifts are

referenced externally to a standard like adamantane.

15N CP/MAS NMR: If isotopically enriched material is not available, natural abundance 15N

spectra are acquired, which may require a significantly longer acquisition time. The

parameters are similar to the 13C experiment, with referencing to a standard like solid

glycine.

DFT Calculations
Structure Generation: The initial geometries of all four tautomers (A, B, C, D) are built using

molecular modeling software.

Geometry Optimization: The geometries are optimized without constraints using a specified

DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[1] Frequency calculations are

performed to confirm that the optimized structures are true minima on the potential energy

surface (no imaginary frequencies).

Energy Calculation: Single-point energies are calculated for the optimized geometries. Zero-

point vibrational energy (ZPVE) corrections are applied to obtain the relative energies (ΔE).

Gibbs free energies (ΔG) can also be calculated to better predict equilibrium constants.

Solvent Modeling: To simulate solution-phase behavior, optimizations and energy

calculations are repeated using a continuum solvation model, such as the Polarizable

Continuum Model (PCM).

Conclusion
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The tautomerism of 8-hydroxyquinolin-2(1H)-one is a clear example of how structural

preferences can be dictated by the physical state. Computational studies predict a close

energetic balance between the lactam-enol (A) and lactim-enol (C) forms in the gas phase.[1]

However, in the solid state, experimental evidence from X-ray diffraction and solid-state NMR

conclusively demonstrates that the molecule adopts the 8-hydroxyquinolin-2(1H)-one

(Tautomer A) structure, stabilized by intermolecular hydrogen bonding.[1][2] This tautomer is

known to exist in at least two polymorphic forms.[1] While comprehensive experimental data in

solution is limited, the polarity of the solvent is expected to be a key determinant of the

tautomeric equilibrium, with polar solvents likely favoring the stable and highly polar Tautomer

A. Understanding this fundamental structural chemistry is paramount for the rational design of

drugs and materials based on this important heterocyclic scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b032275#tautomerism-in-8-hydroxyquinolin-2-1h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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